molecular formula C11H14N2 B8673880 6-(Pyridin-3-YL)hexanenitrile CAS No. 88940-63-0

6-(Pyridin-3-YL)hexanenitrile

Cat. No.: B8673880
CAS No.: 88940-63-0
M. Wt: 174.24 g/mol
InChI Key: BDWLCDCPUURZCF-UHFFFAOYSA-N
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Description

6-(Pyridin-3-YL)hexanenitrile is a pyridine derivative characterized by a six-carbon aliphatic chain (hexanenitrile) terminating in a nitrile group (-C≡N) and linked to a pyridine ring at the 3-position. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.25 g/mol. This compound is of interest in medicinal and materials chemistry due to the pyridine moiety’s electron-deficient aromatic system and the nitrile group’s reactivity, which enables participation in cycloaddition reactions or hydrogen bonding interactions.

Properties

CAS No.

88940-63-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

6-pyridin-3-ylhexanenitrile

InChI

InChI=1S/C11H14N2/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-4,6H2

InChI Key

BDWLCDCPUURZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The fluorine atom in increases the pyridine ring’s electron deficiency, improving reactivity in nucleophilic aromatic substitution—a trait absent in the target compound.

Aromatic Complexity : Hexanenitrile, 6-[(4,6-diphenyl-2-pyridinyl)oxy]- incorporates a biphenyl-substituted pyridine, which may enhance π-π stacking in materials applications but increases steric hindrance compared to the simpler pyridin-3-yl group in the target compound.

Physicochemical Properties

  • Polarity : The nitrile group in 6-(Pyridin-3-YL)hexanenitrile confers moderate polarity, whereas the hydroxyl group in increases hydrophilicity.
  • Thermal Stability : The diphenylpyridinyl ether in likely exhibits higher thermal stability due to extended conjugation and rigid aromatic systems.

Research Findings and Limitations

  • Pharmacological Potential: While selpercatinib () demonstrates pyridine’s role in kinase inhibitors, the lack of bioactivity data for 6-(Pyridin-3-YL)hexanenitrile limits direct therapeutic inferences.
  • Gaps in Data: No experimental data (e.g., melting point, logP) are provided in the evidence, necessitating further characterization for industrial or biomedical applications.

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